Octaethylene glycol monomethyl ether

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNWRSFHADOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335716 | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25990-96-9 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Octaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, also known as mPEG8, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a clear, colorless liquid at room temperature and is of significant interest in various scientific fields, particularly in drug delivery, bioconjugation, and nanotechnology. Its well-defined structure and amphiphilic nature make it an ideal linker molecule to improve the solubility and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive overview of its core physical properties, supported by standardized experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in research and development. These properties dictate its behavior in various solvents and its suitability for specific chemical modifications.

| Property | Value | Reference(s) |

| Molecular Formula | C17H36O9 | [1] |

| Molecular Weight | 384.47 g/mol | [1] |

| CAS Number | 25990-96-9 | [1] |

| Appearance | Colorless to light yellow, clear liquid | |

| Physical State | Liquid (at 20°C) | |

| Density (Specific Gravity) | 1.09 g/cm³ (at 20°C) | |

| Boiling Point | 216 °C at 2 mmHg | |

| Melting Point | Not Applicable | [1] |

| Flash Point | 228.4 ± 27.3 °C | [2] |

| Refractive Index | 1.46 | [1] |

| Solubility | Soluble in water and most organic solvents. |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of chemical compounds like this compound relies on standardized and validated experimental protocols. Below are summaries of the methodologies typically employed for measuring the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a high boiling point, this is often measured under reduced pressure to prevent decomposition.

-

Experimental Workflow:

-

A small quantity of the liquid is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to control and measure the pressure.

-

The liquid is heated, and the temperature of the vapor that coexists in equilibrium with the boiling liquid is measured using a calibrated thermometer.

-

The observed boiling point is recorded along with the corresponding pressure.

-

Density (Specific Gravity) Measurement

Density is the mass of a substance per unit volume. The specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water.

-

Experimental Workflow (OECD Guideline 109):

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty.

-

It is then filled with the test substance and weighed again.

-

The temperature of the substance is recorded.

-

The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

-

Experimental Workflow (ASTM D1218):

-

A few drops of the liquid are placed on the prism of a refractometer.

-

The temperature of the prism is controlled to a standard value, typically 20°C.

-

Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample.

-

The instrument measures the angle at which the light is refracted, and this is used to calculate the refractive index.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Experimental Workflow (ASTM D93 - Pensky-Martens Closed Cup Method):

-

The liquid is placed in a closed cup and slowly heated at a constant rate.

-

A small flame is periodically introduced into the vapor space above the liquid.

-

The flash point is the temperature at which a brief flash is observed.

-

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected. The fundamental properties, such as molecular formula and structure, determine the intermolecular forces, which in turn influence the macroscopic properties like boiling point and density.

Caption: Logical flow from molecular composition to macroscopic physical properties.

Conclusion

This technical guide provides a detailed summary of the key physical properties of this compound. The data presented, combined with an understanding of the standard experimental protocols, offers researchers, scientists, and drug development professionals a solid foundation for the effective application of this important molecule in their work. The inherent properties of mPEG8, such as its liquid state at room temperature and its solubility profile, are direct consequences of its molecular structure and are critical for its successful use as a linker and solubilizing agent.

References

Octaethylene Glycol Monomethyl Ether: A Technical Guide for Researchers

Introduction

Octaethylene glycol monomethyl ether (m-OEG) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a defined chain length of eight ethylene (B1197577) glycol units and a terminal methyl ether group. Unlike traditional polydisperse PEGs, its monodispersity ensures batch-to-batch consistency and precise control over molecular weight, which is critical in pharmaceutical and biomedical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant applications in drug development, and detailed experimental protocols.

Chemical Structure and Formula

This compound is a hydrophilic molecule with a terminal hydroxyl group available for further chemical modification. Its structure provides a balance of aqueous solubility and organic compatibility.

-

IUPAC Name: 2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol[3]

-

Synonyms: m-PEG8-alcohol, Methyl-PEG8-alcohol, mPEG8-OH[4][5]

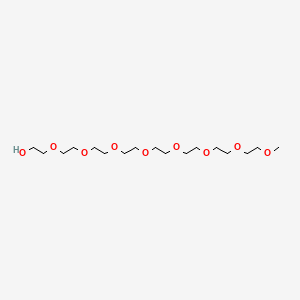

Caption: 2D representation of this compound.

Physicochemical and Safety Data

The properties of this compound make it a versatile tool in various scientific applications. All quantitative data is summarized below for clarity.

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Weight | 384.47 g/mol | [1][2] |

| CAS Number | 25990-96-9 | [1][2][3][4][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Physical State | Liquid (at 20°C) | [1][3] |

| Boiling Point | 216 °C at 2 mmHg | [5] |

| Specific Gravity | 1.09 (at 20/20°C) | [1] |

| Refractive Index | ~1.46 | [1][5] |

| Purity | ≥96.0% (GC) |[1] |

Table 2: Safety and Handling Information

| Category | Information | References |

|---|---|---|

| Signal Word | Warning | [3][7] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][7] |

| Precautionary Statements | P261: Avoid breathing vapors/mistP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water | [3][7] |

| Storage | Refrigerated (0-10°C), keep in a dry, well-ventilated place. Heat sensitive. |[3] |

Applications in Drug Development and Research

This compound is widely used in medical research, drug delivery, and nanotechnology.[4] Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media, a crucial factor in biological applications.[4][5]

Drug Delivery Systems

The amphiphilic nature of this compound makes it ideal for creating advanced drug delivery systems.[8] When incorporated into nanoparticles, micelles, or liposomes, the polyethylene glycol chain creates a hydrophilic shell. This "stealth effect" helps reduce clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of the therapeutic agent in the body.[8]

PROTAC Technology

This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and flexibility of the OEG linker are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols: Synthesis

A robust and scalable synthesis of monodisperse octaethylene glycol often involves a multi-step, chromatography-free process starting from a smaller glycol unit, such as tetra(ethylene glycol).[9] The following protocol is adapted from established methodologies for producing a tosylated OEG precursor, which can then be hydrolyzed to the final product.[9][10]

Workflow: Synthesis of Octaethylene Glycol

Caption: Chromatography-free synthesis workflow for OEG.

Detailed Methodology

Step A: Monotritylation of Tetra(ethylene glycol) [9]

-

In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.

-

Remove residual water via azeotropic distillation under reduced pressure.

-

Cool the solution and add triethylamine (B128534), followed by the dropwise addition of trityl chloride in toluene.

-

Stir the reaction at room temperature and monitor its completion using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. The crude product, tetra(ethylene glycol) trityl ether, is used directly in the next step.

Step B: Dimerization via Williamson Ether Synthesis [9]

-

Prepare a tosylated version of tetra(ethylene glycol) separately.

-

Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in anhydrous Tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride, to deprotonate the terminal alcohol.

-

Slowly add the tosylated tetra(ethylene glycol) to the reaction mixture.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is octa(ethylene glycol) trityl ether.

Step C & D: Tosylation and Detritylation [9]

-

Dissolve the crude product from Step B in THF and cool the flask in an ice bath.

-

Add a solution of sodium hydroxide (B78521) followed by the portion-wise addition of tosyl chloride. Stir vigorously at room temperature.

-

Upon reaction completion, dilute with water and extract with an ether-based solvent. This yields the crude octa(ethylene glycol) trityl ether p-toluenesulfonate.

-

To remove the trityl protecting group, dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir until detritylation is complete. Neutralize the acid with triethylamine and remove the solvent under reduced pressure.

Step E: Hydrolysis to Octaethylene Glycol [9]

-

Dissolve the tosylated product from Step D in a solvent mixture such as dioxane and water.

-

Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

After cooling, neutralize the reaction mixture with an acid (e.g., HCl).

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with dichloromethane (B109758) to remove non-polar impurities.

-

Saturate the remaining aqueous layer with sodium chloride and perform multiple extractions with dichloromethane to isolate the final octaethylene glycol product. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

References

- 1. labproinc.com [labproinc.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 25990-96-9 [sigmaaldrich.com]

- 4. mPEG8-OH, this compound - Biopharma PEG [biochempeg.com]

- 5. Cas 25990-96-9,this compound | lookchem [lookchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

Synthesis of Monodisperse Octaethylene Glycol Monomethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of monodisperse octaethylene glycol monomethyl ether (m-OEG8). This molecule is of significant interest in biomedical research and drug development due to the precise control its monodispersity offers over the pharmacokinetic and pharmacodynamic properties of conjugated therapeutics. This document outlines a robust, chromatography-free synthetic strategy, details the necessary experimental protocols, and presents the characterization data required to ensure product purity.

Introduction

Poly(ethylene glycol) (PEG) is widely utilized in bioconjugation chemistry to enhance the therapeutic efficacy of drugs by increasing their solubility, stability, and circulation half-life.[1] Traditional PEGylation methods employ polydisperse PEG, which is a mixture of polymer chains of varying lengths. This heterogeneity can lead to difficulties in characterization and a lack of batch-to-batch consistency. Monodisperse PEGs, with their single, well-defined molecular weight, overcome these limitations, enabling the creation of more homogeneous and precisely engineered bioconjugates.[] this compound, a discrete PEG molecule, is a valuable building block in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]

Synthetic Strategy

The synthesis of monodisperse this compound can be efficiently achieved through a multi-step process that leverages a chromatography-free purification approach, making it scalable and cost-effective. The core of this strategy is a convergent synthesis employing the Williamson ether synthesis. This involves the preparation of two key intermediates derived from tetraethylene glycol (TEG): a monomethyl ether-functionalized TEG and a tosylated TEG.

A widely adopted and efficient method for preparing a key intermediate is the chromatography-free synthesis of oligo(ethylene glycol) p-toluenesulfonates.[3] This guide will detail a synthetic route that combines the principles of this method with the Williamson ether synthesis to yield the target molecule.

Experimental Protocols

The synthesis is broken down into three main stages:

-

Preparation of Tetraethylene Glycol Monomethyl Ether.

-

Preparation of Tetraethylene Glycol Monotosylate.

-

Williamson Ether Synthesis to form this compound.

Preparation of Tetraethylene Glycol Monomethyl Ether

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution. Allow the reaction to stir at room temperature until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetraethylene glycol monomethyl ether.

-

The product can be purified by vacuum distillation.

Preparation of Tetraethylene Glycol Monotosylate

This protocol is based on established methods for the selective tosylation of symmetrical diols.

Materials:

-

Tetraethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tetraethylene glycol in a mixture of dichloromethane and pyridine at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

-

Wash the reaction mixture with 1 M HCl to remove pyridine.

-

Wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography if necessary, though chromatography-free methods aim to avoid this step.

Williamson Ether Synthesis: Formation of this compound

This final step couples the two prepared intermediates.

Materials:

-

Tetraethylene glycol monomethyl ether (from step 1)

-

Tetraethylene glycol monotosylate (from step 2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol monomethyl ether in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise. Stir at room temperature until hydrogen evolution ceases.

-

Add a solution of tetraethylene glycol monotosylate in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench with water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification of the final product is crucial to ensure high monodispersity and can be achieved through crystallization.

Data Presentation

The following table summarizes typical yields and purity data for syntheses of similar monodisperse PEG derivatives. It is expected that the synthesis of this compound would achieve comparable results.

| Step | Product | Typical Yield (%) | Typical Purity (%) | Reference |

| Williamson Ether Synthesis | Bn-PEG16-OTHP | 78 | >99 (by MALDI-TOF) | [4] |

| Chromatography-Free Tosylation | PEG₈-Ts | High | 98.7 (by HPLC) | [3] |

| Final Product (Post-Purification) | mPEG₄₈-SC | 95 | >99 (by MALDI-TOF) | [4] |

Characterization

The final product should be characterized to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methyl ether protons around 3.3-3.4 ppm and a complex multiplet for the ethylene (B1197577) glycol methylene (B1212753) protons between 3.5 and 3.8 ppm. The terminal hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[5][6]

¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around 59 ppm and a series of peaks for the ethylene glycol carbons between 61 and 73 ppm.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the product. The spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct. For this compound (C₁₇H₃₆O₉), the expected monoisotopic mass is 384.23 g/mol .

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of monodisperse this compound.

Application in Drug Delivery Workflow: PEGylation

Caption: General workflow for the PEGylation of a therapeutic molecule using monodisperse m-OEG8.

References

- 1. us.huatengsci.com [us.huatengsci.com]

- 3. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Octaethylene glycol monomethyl ether CAS number 25990-96-9

An In-depth Technical Guide to Octaethylene Glycol Monomethyl Ether (CAS: 25990-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 25990-96-9, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2] Often abbreviated as mPEG8-OH, it consists of a chain of eight ethylene (B1197577) glycol units with one terminus capped by a stable methoxy (B1213986) group and the other terminated by a reactive hydroxyl group.[2] This distinct structure makes it a critical building block in bioconjugation, drug delivery, and nanotechnology.[2][3]

The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules, while the methoxy cap prevents unwanted crosslinking, ensuring monofunctional reactivity.[1][3][4] The terminal hydroxyl group offers a versatile handle for chemical modification, allowing its conversion into a wide array of functional groups for subsequent conjugation.[2] Its monodispersity is a key advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with well-defined structures and predictable properties, which is crucial in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 25990-96-9 | [2][7] |

| Molecular Formula | C₁₇H₃₆O₉ | [2][7] |

| Molecular Weight | 384.46 g/mol | [2] |

| IUPAC Name | 2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Synonyms | mPEG8-OH, m-PEG8-alcohol, Methyl-PEG8-alcohol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.075 - 1.090 g/cm³ | [6][7][] |

| Boiling Point | 454 °C @ 760 mmHg; 216 °C @ 2 mmHg | [7][] |

| Refractive Index | ~1.46 | |

| Purity | Typically ≥95% | [2] |

Applications in Bioconjugation and Drug Development

The primary utility of mPEG8-OH lies in its role as a versatile, hydrophilic linker.[2] Its discrete length strikes a balance between providing sufficient hydrophilicity and maintaining a compact molecular architecture.[3]

-

Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody.[9] PEG-based linkers, derived from precursors like mPEG8-OH, are used to improve the solubility and stability of the ADC.[9][10] The hydrophilic nature of the PEG chain can mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall pharmacokinetic profile of the conjugate.[10]

-

PROTACs: As a component in PROTACs, the mPEG8 spacer connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3][6] This linker is not merely a spacer; its length and flexibility are critical for orienting the two proteins to facilitate the ubiquitination and subsequent degradation of the target protein.[6]

-

Protein and Peptide PEGylation: PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides.[11][12] Using a monodisperse linker like mPEG8-OH allows for precise control over the modification, resulting in a homogeneous product with improved serum half-life, increased stability, and reduced immunogenicity.[5][12]

-

Drug Delivery and Nanotechnology: The mPEG8-OH chain can be attached to the surface of nanoparticles, liposomes, and micelles.[13][14] This creates a hydrophilic shield that reduces clearance by the reticuloendothelial system (RES), prolonging circulation time in what is known as the "stealth effect".[13] It also serves to reduce non-specific protein binding on various surfaces.[15]

Experimental Protocols

As mPEG8-OH is a foundational building block, its utility often begins with the derivatization of its terminal hydroxyl group. The following protocols provide detailed methodologies for its functionalization and subsequent use in bioconjugation.

Protocol 1: Synthesis of m-PEG8-thiol from m-PEG8-OH

This protocol describes a two-step process to convert the terminal hydroxyl group into a reactive thiol, useful for conjugation to maleimides or noble metal surfaces.[1]

Step A: Activation of m-PEG8-OH to m-PEG8-tosylate (m-PEG8-OTs)

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-PEG8-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.[1]

-

Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the stirred solution. Then, add a base such as pyridine (B92270) or triethylamine (B128534) (~1.5 equivalents).[1]

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude m-PEG8-OTs.[1]

Step B: Synthesis and Purification of m-PEG8-thiol

-

Thioacetylation: Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) and add potassium thioacetate (B1230152) (KSAc, 1.5-2.0 equivalents).[1]

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.[1]

-

Extraction: After cooling, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude m-PEG8-thioacetate (m-PEG8-SAc).[1]

-

Deprotection: Dissolve the crude m-PEG8-SAc in a methanol (B129727)/water mixture. Add a base like sodium hydroxide (B78521) to hydrolyze the thioacetate. Stir at room temperature for 12-18 hours under an inert atmosphere to prevent disulfide formation.[1]

-

Purification: Neutralize the reaction, extract the product into DCM, and concentrate. Purify the crude m-PEG8-thiol using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[1]

Protocol 2: Antibody-Drug Conjugation using an m-PEG8-NHS Ester Linker

This protocol outlines the stochastic conjugation of a drug, pre-linked to an m-PEG8-NHS ester, to primary amines (lysine residues) on a monoclonal antibody (mAb).[5]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).[5]

-

Drug pre-conjugated to m-PEG8-NHS ester (Drug-Linker).[5]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).[5]

-

Conjugation and purification buffers.

Procedure:

-

Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (e.g., PBS) using a desalting column. Adjust the final mAb concentration to 5-10 mg/mL.[5]

-

Drug-Linker Preparation: Dissolve the Drug-Linker construct in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5]

-

Conjugation Reaction: Add a calculated molar excess of the Drug-Linker DMSO stock to the stirring antibody solution. The molar ratio determines the final drug-to-antibody ratio (DAR) and must be optimized. The reaction is efficient at a pH of 7-9.[5]

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to consume any unreacted NHS ester.

-

Purification: Remove unconjugated Drug-Linker and other small molecules from the ADC product. Size-exclusion chromatography (SEC) is commonly used for this separation, effectively isolating the high-molecular-weight ADC.[5]

-

Characterization: The purified ADC should be characterized to determine DAR, aggregation levels, and purity.

Biological System Interactions

This compound itself is not known to be bioactive or to directly influence signaling pathways. Its significance lies in its use as a linker to modulate the properties of bioactive molecules.

-

PROTAC Mechanism: In a PROTAC, the mPEG8 linker enables the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker's flexibility and length are crucial for allowing the correct orientation of the two proteins for this process to occur efficiently.[3][6]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of mPEG8-OH.

| Category | Information | References |

| Signal Word | Warning | [16] |

| Pictogram | GHS07 (Harmful / Irritant) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16] |

| Precautionary Statements | P261: Avoid breathing mist/vapours.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

| Storage | Store refrigerated (0-10°C) or frozen (-20°C). Keep in a dry place and avoid direct sunlight. | [2][] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Equilibrate vial to room temperature before opening to avoid moisture condensation. | [15][17] |

References

- 1. benchchem.com [benchchem.com]

- 2. mPEG8-OH, this compound - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. AB250376 | CAS 25990-96-9 – abcr Gute Chemie [abcr.com]

- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. broadpharm.com [broadpharm.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

A-Z Guide to Purity and Characterization of Octaethylene Glycol Monomethyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, a discrete polyethylene (B3416737) glycol (PEG) derivative, is a cornerstone in modern pharmaceutical and scientific research. Its defined molecular weight and structure ensure high consistency and predictable behavior, making it invaluable in drug delivery systems, nanotechnology, and notably, as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that utilize the body's own cellular machinery to target and degrade disease-causing proteins.[3] The precise length and properties of the linker, often incorporating this compound, are crucial for the efficacy of these treatments.[3][4]

This guide provides a comprehensive overview of the essential techniques and protocols for verifying the purity and characterizing the physicochemical properties of this compound, ensuring its suitability for high-stakes research and development.

Physicochemical and Purity Specifications

Ensuring the quality of this compound begins with understanding its fundamental properties and adhering to strict purity standards.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25990-96-9[5][6] |

| Molecular Formula | C₁₇H₃₆O₉[6] |

| Molecular Weight | 384.47 g/mol [6][7] |

| Appearance | Colorless to light yellow/orange clear liquid[7] |

| Boiling Point | 216 °C at 2 mmHg |

| Specific Gravity (20/20) | 1.09[5] |

| Relative Density | 1.075 g/cm³[8] |

| Refractive Index | 1.46[5] |

Table 2: Typical Purity Specifications

| Parameter | Specification | Analytical Method |

| Purity | >96.0%[7] | Gas Chromatography (GC) |

| Appearance | Clear, colorless to light yellow liquid | Visual Inspection |

Analytical Techniques for Purity and Characterization

A multi-faceted approach employing various analytical techniques is essential for the comprehensive assessment of this compound.

Table 3: Common Analytical Techniques for Purity and Characterization

| Technique | Purpose |

| Gas Chromatography (GC/GC-MS) | Quantifies purity and identifies volatile impurities and related oligomers.[9][10] |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies non-volatile impurities and assesses polydispersity.[11][] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure, identifies functional groups, and determines purity.[13][14] |

| Mass Spectrometry (MS) | Determines molecular weight and aids in the identification of impurities.[11] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups.[15] |

| Thermal Analysis (TGA/DSC) | Evaluates thermal stability, melting point, and other thermal transitions.[16] |

Potential Impurities

The synthesis of this compound can result in several process-related impurities that must be identified and quantified.

Table 4: Potential Impurities in this compound

| Impurity | Description |

| Homologous PEG Ethers | Shorter or longer PEG chains (e.g., heptaethylene glycol monomethyl ether, nonaethylene glycol monomethyl ether). |

| Polyethylene Glycols (PEGs) | Diol impurities (e.g., octaethylene glycol) arising from unreacted starting materials.[17] |

| Residual Solvents and Reagents | Volatile or non-volatile compounds used during synthesis and purification. |

| Degradation Products | Resulting from improper storage or handling, such as oxidation products. |

Characterization Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.[13]

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Structure Fragment | Predicted δ (ppm) | Multiplicity |

| a | CH₃ -O- | ~3.38 | Singlet |

| b | -O-CH₂ -CH₂-O- (adjacent to CH₃) | ~3.54 | Multiplet |

| c | -O-CH₂ -CH₂ -O- (internal) | ~3.64-3.67 | Multiplet |

| d | -O-CH₂ -CH₂-OH | ~3.60 | Multiplet |

| e | -CH₂-CH₂ -OH | ~3.71 | Multiplet |

| f | -OH | Variable | Singlet (broad) |

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Structure Fragment | Predicted δ (ppm) |

| 1 | CH₃ -O- | ~59.0 |

| 2-7 | -O-CH₂ -CH₂ -O- (internal) | ~70.5 |

| 8 | -O-CH₂ -CH₂-OH | ~70.0 |

| 9 | -CH₂-CH₂ -OH | ~61.7 |

| 10 | -O-CH₂ -CH₂-O- (adjacent to CH₃) | ~71.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 7: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~2870 | C-H Stretch | Methylene (-CH₂-) and Methyl (-CH₃) |

| ~1450 | C-H Bend | Methylene (-CH₂-) |

| ~1100 (strong) | C-O-C Stretch | Ether Linkage |

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and the compound's role in biological systems is crucial for a comprehensive understanding.

Caption: Comprehensive analysis workflow.

Caption: PROTAC-mediated protein degradation.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS).[18]

Reagents:

-

Helium (carrier gas), analytical grade.

-

Methanol or Dichloromethane (solvent), analytical grade.

-

This compound reference standard and sample.

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in the chosen solvent.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the same solvent.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Analysis: Inject the standard and sample solutions. Identify the main peak and impurities by their retention times and mass spectra. Calculate purity using the area normalization method.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity and assess non-volatile impurities.

Instrumentation:

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).[]

-

Reversed-phase C8 or C18 column.[20]

Reagents:

-

Acetonitrile (B52724), HPLC grade.

-

Water, HPLC grade.

-

This compound reference standard and sample.

Procedure:

-

Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. For example, a gradient from 40% to 100% acetonitrile.[21]

-

Standard Preparation: Prepare a series of standard solutions of the reference compound in the mobile phase.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and sample. Construct a calibration curve from the standard solutions. Quantify the purity of the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).[23]

Reagents:

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Internal standard (for quantitative NMR), if required.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[24]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios.

-

Analyze the chemical shifts and multiplicities to confirm the structure.

-

Thermal Analysis

Objective: To evaluate the thermal stability and transitions of this compound.

Thermogravimetric Analysis (TGA):

-

Instrumentation: Thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[25][26]

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

-

Differential Scanning Calorimetry (DSC):

-

Instrumentation: Differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Heat the sample to a temperature above its expected melting point (e.g., 100°C) to erase its thermal history.

-

Cool the sample to a low temperature (e.g., -60°C).[16]

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 100°C).

-

Record the heat flow to determine melting point, crystallization temperature, and other thermal events.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. labproinc.com [labproinc.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 25990-96-9 | TCI AMERICA [tcichemicals.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. maxwellsci.com [maxwellsci.com]

- 11. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. gcms.cz [gcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NEMI Method Summary - 1673 [nemi.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. egrove.olemiss.edu [egrove.olemiss.edu]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. One-Step Ambient-Condition Synthesis of PEG- and PVA-Coated SPIONs: Morphological, Magnetic, and MRI Performance Assessment | MDPI [mdpi.com]

The Solubility of Octaethylene Glycol Monomethyl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of octaethylene glycol monomethyl ether (OEGME), a versatile polyethylene (B3416737) glycol (PEG) derivative, in a range of common organic solvents. OEGME's unique amphiphilic nature, stemming from its hydrophilic ethylene (B1197577) glycol repeats and its lipophilic methyl ether terminus, governs its solubility and makes it a critical component in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs) and in the formulation of drug delivery systems. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the logical workflow for assessing solubility. Furthermore, a key signaling pathway relevant to OEGME's application in drug development is illustrated.

Introduction to this compound

This compound, also known as mPEG8, is a monodisperse PEG compound with the chemical formula CH₃(OCH₂CH₂)₈OH. Its structure imparts a unique solubility profile, allowing it to be miscible with both aqueous and many organic solvents. This characteristic is paramount in its application in the pharmaceutical sciences, where it is often used to enhance the solubility and bioavailability of hydrophobic drugs.[1][2] In the burgeoning field of targeted protein degradation, OEGME serves as a flexible linker in the design of PROTACs, bridging the target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation by the proteasome.[3][4]

Solubility Profile of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." The repeating ether units and the terminal hydroxyl group can form hydrogen bonds with polar solvents, while the methyl ether group and the ethylene backbone contribute to its solubility in less polar organic solvents.

Qualitative Solubility Data

Table 1: Solubility in Polar Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble/Miscible[5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble/Miscible[6] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble/Miscible[5] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble/Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Soluble/Miscible |

Table 2: Solubility in Non-Polar and Moderately Polar Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Toluene | C₇H₈ | Non-Polar | Soluble[6] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble[6] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |

| Diethyl Ether | C₄H₁₀O | Non-Polar | Insoluble[6] |

| Hexane | C₆H₁₄ | Non-Polar | Insoluble[6] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A logical workflow for the quantitative determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or a shaker for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solute.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

-

Analyze the standard solutions using a suitable analytical technique (HPLC-ELSD/RID or GC-FID) to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Application in Drug Development: PROTAC Signaling Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound exhibits a versatile solubility profile, making it a valuable excipient and linker in pharmaceutical research and development. While comprehensive quantitative solubility data remains to be fully tabulated in the public domain, its qualitative solubility in a wide range of polar and some non-polar organic solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of OEGME in their specific solvent systems. Its critical role in enabling the PROTAC mechanism of action underscores the importance of understanding its physicochemical properties, including solubility, for the rational design of novel therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. Cas 25990-96-9,this compound | lookchem [lookchem.com]

- 3. Polyethylene glycol derivatives [amp.chemicalbook.com]

- 4. Polyethylene glycol derivatives [m.chemicalbook.com]

- 5. POLYETHYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya [atamanchemicals.com]

- 6. polymersource.ca [polymersource.ca]

Core Physicochemical Properties of Octaethylene Glycol Monomethyl Ether

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. Octaethylene glycol monomethyl ether is a hydrophilic linker molecule frequently utilized in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical factor in drug design and formulation.

Below is a summary of the key molecular identifiers for this compound:

| Property | Value |

| Molecular Formula | C17H36O9[1][2][3] |

| Molecular Weight | 384.47 g/mol [1][2] |

| CAS Number | 25990-96-9[1][2] |

Note: Minor variations in molecular weight may be cited across different sources due to rounding (e.g., 384.46 g/mol )[3][4].

This guide focuses on the fundamental molecular weight and formula as requested. The creation of an in-depth technical whitepaper, including detailed experimental protocols and signaling pathway diagrams, would necessitate a more specific and detailed scope of inquiry.

References

A Technical Guide to Research-Grade Octaethylene Glycol Monomethyl Ether for Drug Development Professionals

An in-depth examination of the procurement, properties, and application of octaethylene glycol monomethyl ether in the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing researchers and scientists with a comprehensive resource for its effective utilization.

Introduction

This compound (OEG-MME), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical component in the field of drug discovery and development. Its defined chain length and hydrophilic nature make it an ideal linker for the construction of complex bioconjugates. This guide provides a technical overview of research-grade OEG-MME, focusing on its commercial availability, physicochemical properties, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include TCI America, TargetMol, and ChemicalBook, among others.[1] These suppliers typically provide the compound with a purity of at least 96.0% as determined by gas chromatography (GC).[2] It is available in various quantities to suit different research needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C17H36O9 | [2] |

| Molecular Weight | 384.47 g/mol | [2] |

| CAS Number | 25990-96-9 | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals |

| Purity (by GC) | ≥ 96.0% | [2] |

| Density | 1.09 g/cm³ | [2] |

| Refractive Index | 1.46 | [2] |

| Boiling Point | 216 °C at 2 mmHg | TCI Chemicals |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

Application in PROTACs

This compound is extensively used as a flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the octaethylene glycol chain can enhance the solubility and drug-like properties of the often large and lipophilic PROTAC molecules.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that results in the degradation of a target protein. The following diagram illustrates this signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of a PROTAC utilizing this compound as a linker. This protocol is a representative example and may require optimization based on the specific ligands being used.

Materials and Reagents

-

This compound (CAS 25990-96-9)

-

Target protein ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or alkyne)

-

E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or azide)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., anhydrous DMF, DCM, DMSO)

-

Reagents for functional group modification (e.g., tosyl chloride, sodium azide)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

-

Analytical instruments (e.g., LC-MS, NMR)

Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram outlines a general experimental workflow.

Step-by-Step Protocol

Step 1: Functionalization of the Linker

The terminal hydroxyl group of this compound must be converted to a reactive functional group for coupling. A common strategy is to convert it to a tosylate, which can then be displaced by an azide (B81097) to introduce a clickable handle.

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude tosylated linker by flash column chromatography.

-

Dissolve the purified tosylated linker (1.0 eq) in DMF and add sodium azide (3.0 eq).

-

Heat the reaction to 60-80 °C and stir for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate to yield the azide-functionalized linker.

Step 2: Coupling Reactions

The bifunctional linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand. The order of addition will depend on the specific chemistry and protecting group strategy employed. The following is an example of a "click" chemistry reaction followed by an amide coupling.

-

Click Chemistry (CuAAC):

-

Dissolve the azide-functionalized linker (1.0 eq) and an alkyne-containing E3 ligase ligand (1.1 eq) in a mixture of t-butanol and water.

-

Add a solution of sodium ascorbate (B8700270) (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Purify the resulting ligand-linker conjugate by HPLC.

-

-

Amide Coupling:

-

The terminal hydroxyl group of the ligand-linker conjugate from the previous step (if the click reaction was performed first) needs to be activated, or if the starting linker was functionalized with a carboxylic acid, it can be directly coupled. Assuming a terminal carboxylic acid on the linker-ligand conjugate (1.0 eq) and an amine-functionalized target protein ligand (1.2 eq) are to be coupled:

-

Dissolve both components in anhydrous DMF.

-

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the final PROTAC by preparative HPLC.

-

Step 3: Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

-

LC-MS: To determine the molecular weight and purity of the final compound.

-

NMR (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

This technical guide provides a foundational understanding of research-grade this compound and its application in the synthesis of PROTACs. The provided protocols and workflows serve as a starting point for researchers to design and execute their own experiments in the pursuit of novel therapeutics.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Octaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of octaethylene glycol monomethyl ether (CAS No: 25990-96-9) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant research environment. This document details the substance's key properties, potential hazards, recommended safety procedures, and relevant experimental applications.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C17H36O9 | [2] |

| Molecular Weight | 384.47 g/mol | [2] |

| CAS Number | 25990-96-9 | [2] |

| Physical State | Liquid | [2] |

| Color | Colorless | [2] |

| Purity | >96.0% (GC) | [2] |

| Specific Gravity | 1.09 | [2] |

| Refractive Index | 1.46 | [2] |

| Condition to Avoid | Heat Sensitive | [2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[3] Understanding its potential hazards is crucial for safe handling.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[3]

| Hazard Statement | GHS Classification |

| Harmful if swallowed. | H302 |

| Causes skin irritation. | H315 |

| Causes serious eye irritation. | H319 |

| May cause respiratory irritation. | H335 |

Data from MedChemExpress Safety Data Sheet[3]

While specific toxicological data for this compound is limited, data for the structurally related tetraethylene glycol monomethyl ether suggests low acute toxicity. For tetraethylene glycol monomethyl ether, the oral LD50 in rats is >2000 mg/kg.[4] It is important to note that shorter-chain glycol ethers, such as ethylene (B1197577) glycol methyl ether (EGME), have shown reproductive and developmental toxicity.[5][6] However, this toxicity is believed to be attenuated with increasing ethylene glycol chain length.[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.[7][8]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile, Butyl).[8] | To prevent skin contact and irritation.[3] |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[7][8] | To protect against splashes and serious eye irritation.[3] |

| Skin and Body Protection | Laboratory coat.[7] | To prevent skin contact. |

| Respiratory Protection | Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[7] | To prevent respiratory tract irritation.[3] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Ethers have the potential to form explosive peroxides over time, especially when exposed to air.[5][6] Opened containers should be dated and used within a reasonable timeframe (e.g., 12 months).[5]

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed when not in use.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |

| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[7] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7] |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |

Spill Management

A decision-making workflow for responding to a chemical spill is outlined below.

Experimental Protocols

This compound is a valuable tool in bioconjugation and drug development, particularly as a hydrophilic and discrete-length linker in PROTACs.[1][9]

Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine (B92270)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add TEA or pyridine (1.5 equivalents).

-

Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of an Amine-Terminated this compound Linker

This protocol outlines the conversion of the tosylated intermediate to an amine-terminated linker, which can then be used for conjugation.

Materials:

-

Tosylated this compound

-

Sodium azide (B81097) (NaN3)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (B44618) (PPh3) or Zinc dust and Ammonium (B1175870) Chloride

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Azide Formation: Dissolve the tosylated this compound (1 equivalent) in DMF. Add sodium azide (1.5 equivalents) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Once complete, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

-

Reduction to Amine:

-

Staudinger Reaction: Dissolve the azide-terminated linker (1 equivalent) in a mixture of THF and water. Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight.

-

Alternative Reduction: Dissolve the azido-terminated polyglycol in THF and add water, ammonium chloride (4 mol equiv.), and zinc dust (2 mol equiv.). Reflux the mixture.[11]

-

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the amine-terminated linker.

General Workflow for PROTAC Synthesis

The synthesized amine-terminated linker can be incorporated into a PROTAC molecule through standard amide coupling reactions.

Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[12]

Waste Characterization

-

Unused Product: Pure, unused this compound should be disposed of as chemical waste.

-

Contaminated Waste: If the compound has been used in reactions or has become contaminated with other hazardous substances, it must be treated as hazardous waste.[12] All contaminated materials (e.g., gloves, absorbent pads, pipette tips) should also be disposed of as hazardous waste.[8]

Disposal Protocol

-

Container Selection: Collect all waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bottle).[12]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.[13]

-

Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[12][14]

-

Disposal Request: When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

-

Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[13] After proper rinsing, deface the label and dispose of the container according to institutional guidelines.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the specific product you are using and follow your institution's safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labproinc.com [labproinc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. uwwapps.uww.edu [uwwapps.uww.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. benchchem.com [benchchem.com]

- 11. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Octaethylene Glycol Monomethyl Ether: An In-depth Technical Guide for its Application as a PEG Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of octaethylene glycol monomethyl ether (mPEG8-OH), a discrete PEG linker, and its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and functionalization, along with in-depth experimental protocols for bioconjugation and characterization of the resulting conjugates.

Introduction

This compound is a monodisperse polyethylene glycol derivative consisting of eight ethylene (B1197577) glycol units with a terminal methyl ether group.[1] This defined structure offers significant advantages over traditional polydisperse PEGs by ensuring homogeneity in the final bioconjugate, which is a critical factor for consistent efficacy and safety.[2] The hydrophilic nature of the mPEG8-OH linker is instrumental in mitigating the aggregation of hydrophobic drug payloads and improving the overall solubility of the conjugate.[3] Its flexibility and biocompatibility make it an ideal spacer in complex molecular architectures like ADCs and PROTACs, where it can influence the stability of the ternary complex and the overall pharmacokinetic properties of the therapeutic agent.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a PEG linker.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆O₉ | |

| Molecular Weight | 384.47 g/mol | |

| CAS Number | 25990-96-9 | [1] |

| Physical State | Liquid | |